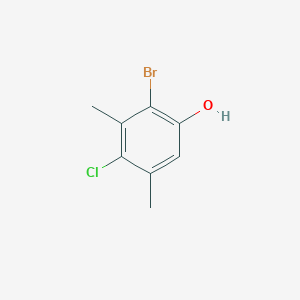

2-Bromo-4-chloro-3,5-dimethylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-chloro-3,5-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-4-3-6(11)7(9)5(2)8(4)10/h3,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCAGICYXXBUAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Cl)C)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293366 | |

| Record name | 2-Bromo-4-chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38730-40-4 | |

| Record name | 2-Bromo-4-chloro-3,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38730-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-3,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Chloro 3,5 Dimethylphenol

Precursor-Based Halogenation Strategies

The most common precursor for the synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol is 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol). nih.govnist.govsigmaaldrich.com The electron-donating nature of the hydroxyl and methyl groups on the phenol (B47542) ring activates it towards electrophilic aromatic substitution, but also necessitates a high degree of control to achieve the desired regioselectivity. libretexts.org

A sequential, or stepwise, introduction of the halogen atoms is the most effective strategy for synthesizing 2-Bromo-4-chloro-3,5-dimethylphenol. This typically involves the chlorination of the precursor followed by the bromination of the resulting intermediate. google.com

The initial step in the synthesis is the selective chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol (B1207549). google.comsigmaaldrich.com The hydroxyl group is a strong ortho-, para-director, and since the two meta-positions are occupied by methyl groups, the incoming electrophile is directed to the ortho- (2,6) and para- (4) positions. vaia.com The challenge lies in maximizing the yield of the desired para-chlorinated isomer over the ortho-chlorinated byproduct. google.com

Research has shown that the choice of chlorinating agent and catalyst is crucial for achieving high para-selectivity. While chlorination with molecular chlorine can lead to a low para/ortho (P/O) ratio, using milder agents like sulfuryl chloride can improve this ratio significantly. google.com The use of a cupric salt as a catalyst in the presence of a chlorinating agent and an oxidizing agent in an organic solvent has been patented as a method to synthesize 4-chloro-3,5-dimethylphenol. google.com Another patented method involves sparging chlorine gas into a solution of the substituted phenol and benzotrifluoride (B45747). google.com

Table 1: Selective Chlorination of 3,5-Dimethylphenol

| Chlorinating Agent | Catalyst/Moderator | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Chlorine Gas | None specified | Benzotrifluoride | Sparging ~1 to 1.5 equivalents of chlorine gas chlorinates the phenol to the 4-chloro substituted product. | google.com |

| Hydrogen Chloride / Alkali Metal Chloride | Cupric Salt | Organic Solvent | Reaction with an oxidizing agent (oxygen or air) yields 4-chloro-3,5-dimethylphenol. | google.com |

Once 4-chloro-3,5-dimethylphenol is synthesized and isolated, the next step is its regioselective bromination. google.com In the intermediate, the para-position relative to the hydroxyl group is now blocked by a chlorine atom. The remaining open positions for electrophilic substitution are the two ortho-positions (2 and 6). Due to the directing effects of the hydroxyl, chloro, and methyl groups, the incoming bromine electrophile is installed at one of these ortho-positions.

A patented method describes forming a composition of 4-chloro-3,5-dimethylphenol in acetic acid with a salt of a strong base and a weak acid (such as sodium acetate) and a brominating agent. google.com This process effectively brominates the intermediate to form the final product, 2-Bromo-4-chloro-3,5-dimethylphenol. google.com General methods for the regioselective bromination of phenols often employ reagents like trimethylsilyl (B98337) bromide (TMSBr) in the presence of bulky sulfoxides to achieve high selectivity. chemistryviews.org

Table 2: Regioselective Bromination of 4-Chloro-3,5-dimethylphenol

| Brominating Agent | Reagents/Solvent | Key Findings | Reference |

|---|---|---|---|

| Unspecified Brominating Agent | Acetic Acid, Salt (e.g., Sodium Acetate) | Forms the 2-bromo-4-chloro substituted phenol with high purity (>99%) after washing. | google.com |

The sequence of halogenation—chlorination followed by bromination—is critical. Attempting to brominate 3,5-dimethylphenol first would likely lead to bromination at the highly activated para-position, yielding 4-bromo-3,5-dimethylphenol. Subsequent chlorination of this intermediate would be less predictable and could result in a mixture of products.

Optimization of the established sequence involves controlling reaction parameters to maximize yield and purity. For the chlorination step, cooling the reaction mixture after chlorination can precipitate the 4-chloro substituted phenol, allowing for its isolation by filtration. google.com In the subsequent bromination step, maintaining the temperature and using an appropriate work-up, such as washing with water to remove acetic acid, ensures a high-purity final product. google.com The use of specific catalysts and moderators, as noted previously, also represents a key optimization strategy to control regioselectivity. researchgate.netchemistryviews.org

Direct polyhalogenation of 3,5-dimethylphenol to introduce both a chlorine and a bromine atom in a single step is synthetically challenging. Such an approach would likely suffer from a lack of regiochemical control, leading to a complex mixture of isomers, including di-chlorinated, di-brominated, and incorrectly substituted bromo-chloro products. The stepwise electrophilic aromatic substitution strategy is generally preferred because it allows for precise control over the location of each halogen atom.

Stepwise Electrophilic Aromatic Substitution

Catalytic Systems for Halogenation Reactions

Catalysts play a pivotal role in the synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol by enhancing reaction rates and, more importantly, directing the regioselectivity of the halogenation steps.

For the chlorination of phenols, Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are commonly used as activators. researchgate.nettandfonline.com These catalysts polarize the chlorinating agent (e.g., sulfuryl chloride), making it a more potent electrophile. To further enhance para-selectivity, Lewis basic moderators like tetrahydrothiopyran (B43164) derivatives can be used in conjunction with the Lewis acid catalyst. researchgate.nettandfonline.com In other systems, cupric salts have been shown to effectively catalyze the chlorination of 3,5-dimethylphenol to its 4-chloro derivative. google.com

For the bromination step, various catalytic systems have been developed to improve the efficiency and selectivity of reactions on phenolic substrates. A system using phenyliodine diacetate (PIDA) and aluminum tribromide (AlBr₃) creates a highly reactive I(III)-based brominating reagent suitable for phenol bromination under mild conditions. nih.gov Other approaches have utilized selenoether catalysts to achieve high ortho-selectivity in the chlorination of phenols, a principle that could be applicable to directing electrophiles in related systems. nsf.gov The choice of catalyst is essential for overcoming the inherent reactivity patterns of the phenol ring to yield the specific, desired isomer. nsf.govlibretexts.org

Metal-Salt Catalysis in Halogenation Synthesis (e.g., Cupric Salts)

Metal-salt catalysis offers an effective route for the halogenation of phenols. Cupric (Cu²⁺) salts, in particular, have been identified as effective catalysts for the chlorination step. A patented method details the synthesis of 4-chloro-3,5-dimethylphenol by reacting 3,5-dimethylphenol with a chlorinating agent and an oxidizing agent in an organic solvent, catalyzed by a cupric salt google.com.

The catalytic cycle is believed to involve the copper salt facilitating the electrophilic attack of the chlorine species onto the electron-rich phenol ring. The choice of cupric salt can vary, with examples including anhydrous or hydrated forms of copper (II) chloride, copper (II) sulfate, and copper (II) nitrate (B79036) google.com.

Beyond copper, other metal-based catalysts have been explored for phenol halogenation. For instance, chromium-based catalysts have been used in the electrochemical halogenation of phenol, demonstrating that transition metals can play a crucial role in enhancing reaction efficiency and selectivity under specific conditions, such as elevated temperatures of 80°C globalscientificjournal.com. Transition-metal-catalyzed methods are valued for their potential to proceed under mild conditions with a broad substrate scope nih.gov.

A specific two-step patented process for creating 2-bromo-4-chloro substituted phenols involves first chlorinating the starting phenol and then brominating the resulting 4-chloro intermediate google.com. While the chlorination step in this patent uses chlorine gas, the subsequent bromination is performed in acetic acid with a brominating agent and a salt of a strong base and weak acid, such as sodium acetate (B1210297) google.com.

Organosulfur Catalysts for Regioselective Chlorination

Achieving high regioselectivity, particularly for the initial chlorination at the para-position of 3,5-dimethylphenol, is critical. Organosulfur and other organocatalysts have emerged as powerful tools for directing halogenation. Research has shown that the reactivity of sulfuryl chloride (SO₂Cl₂) can be fine-tuned by various organocatalysts to achieve selective chlorination of aromatic compounds nih.gov.

For the para-selective chlorination of phenols, catalysts such as (S)-BINAPO (a phosphine (B1218219) oxide, related to this class) have been shown to be effective, yielding high para-to-ortho product ratios nih.gov. Conversely, certain organosulfur catalysts, like Nagasawa's bis-thiourea, are known to direct chlorination to the ortho-position, highlighting the ability of these catalysts to overcome the substrate's innate electronic preferences nih.govnsf.govacs.org. Other sulfur-containing catalysts, including diphenyl sulfide (B99878) and various polymeric disulfides, have been successfully used in combination with a Lewis acid to achieve high para-selectivity in the chlorination of substituted phenols like cresols and xylenols cardiff.ac.uk.

| Catalyst System | Selectivity | Substrate Type | Key Finding | Reference |

|---|---|---|---|---|

| (S)-BINAPO (5 mol %) / SO₂Cl₂ | Para-selective (≤4:96 o:p) | Phenols | Enhances innate para-selectivity. | nih.gov |

| Nagasawa's bis-thiourea (1 mol %) / SO₂Cl₂ | Ortho-selective (≤99:1 o:p) | Phenols | Overcomes innate para-selectivity. | nih.gov |

| Diphenyl sulfide (Ph₂S) / AlCl₃ / SO₂Cl₂ | Para-selective (para/ortho = 19) | o-cresol | Effective for para-chlorination of cresols. | cardiff.ac.uk |

| Selenoether Catalyst (1 mol %) / NCS | Ortho-selective (>20:1 o:p) | Phenols | Highly efficient ortho-selective catalyst. | nsf.govacs.org |

Lewis Acid Promoted Halogenation Pathways

The halogenation of benzene (B151609) and other deactivated aromatic rings typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile askfilo.comyoutube.com. However, phenols are highly activated substrates due to the electron-donating hydroxyl group, which often allows halogenation to proceed without a Lewis acid askfilo.combyjus.com. The phenol's -OH group is so activating that it facilitates the polarization of the bromine molecule directly askfilo.com.

Despite this, Lewis acids can still be employed to promote or control the reaction. In some systems, a Lewis acid is used in conjunction with another catalytic species. For example, the highly para-selective chlorination of cresols with sulfuryl chloride has been achieved using an organosulfur catalyst in the presence of a Lewis acid like AlCl₃ or FeCl₃ cardiff.ac.uk. Friedel-Crafts reactions on phenols, though sometimes complicated by the Lewis basic oxygen atom binding to the catalyst, are also feasible and may require higher temperatures chemistrysteps.com. Furthermore, a modern approach involves the use of Lewis acids like Zirconium tetrachloride (ZrCl₄) to catalyze halogenation using N-haloimides as the halogen source, which offers a practical and efficient method under mild conditions google.com.

Reaction Condition Optimization and Process Engineering

The successful synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol is highly dependent on the careful control of reaction parameters. Optimization of the solvent, temperature, and pressure, along with the method of reagent introduction, is essential for maximizing yield and purity.

Influence of Solvent Systems and Reaction Media

The choice of solvent is one of the most critical factors in the halogenation of phenols, as it directly influences the reaction's outcome. A stark contrast is observed between polar and non-polar solvent systems.

In polar solvents like water, phenol can ionize to form the highly reactive phenoxide ion. This enhanced nucleophilicity of the aromatic ring leads to rapid and extensive halogenation, typically resulting in poly-substituted products, such as the formation of 2,4,6-tribromophenol (B41969) when phenol is treated with bromine water byjus.comstackexchange.comstackexchange.com.

Conversely, to achieve mono-halogenation, the reaction is carried out in solvents of low polarity, such as chloroform (B151607) (CHCl₃), carbon disulfide (CS₂), or carbon tetrachloride (CCl₄) askfilo.combyjus.comstackexchange.com. These non-polar media suppress the ionization of the phenol, thus tempering the ring's reactivity and allowing for controlled, stepwise substitution youtube.comstackexchange.com. A specific patent for preparing 2-bromo-4-chloro substituted phenols utilizes benzotrifluoride as the solvent for the initial chlorination step, followed by a switch to acetic acid for the subsequent bromination step, demonstrating a tailored solvent strategy for a multi-step synthesis google.com.

| Solvent Type | Example Solvents | Effect on Phenol | Typical Product | Reference |

|---|---|---|---|---|

| Polar / Protic | Water (Aqueous Bromine) | Promotes ionization to phenoxide ion | Poly-halogenated (e.g., 2,4,6-tribromophenol) | byjus.comstackexchange.comstackexchange.com |

| Non-polar / Low Polarity | CS₂, CHCl₃, CCl₄ | Suppresses ionization | Mono-halogenated (ortho/para mixture) | askfilo.comyoutube.combyjus.com |

| Specific Synthetic System | Benzotrifluoride (Chlorination), Acetic Acid (Bromination) | Tailored for sequential halogenation | 2-Bromo-4-chloro substituted phenol | google.com |

Temperature and Pressure Control in Synthesis

Temperature is a key variable for controlling the rate and selectivity of halogenation. For phenol halogenation, reactions are often conducted at low temperatures to moderate reactivity and favor the formation of mono-substituted products youtube.combyjus.com. For instance, the preparation of monobromophenols is typically performed in a low-polarity solvent at a low temperature youtube.combyjus.com. In a patented procedure, the reaction mixture is deliberately cooled to precipitate the 4-chloro substituted phenol intermediate, aiding in its isolation before the subsequent bromination step google.com.

While high pressure is not commonly a primary control parameter for the liquid-phase halogenation of phenols, precise temperature control is paramount. The production of phenol itself via other routes, such as the cumene (B47948) process, can involve high temperatures (250°C) and pressures youtube.com. However, for the delicate process of selective halogenation, maintaining controlled, often sub-ambient, temperatures is the more critical factor. Some specialized methods, like electrochemical halogenation, may be performed at elevated, but controlled, temperatures such as 80°C to achieve the desired transformation globalscientificjournal.com.

In Situ Generation of Halogenating Agents

Modern synthetic strategies increasingly favor the in situ generation of reactive species to improve safety, handling, and reaction efficiency. Instead of using potentially hazardous elemental halogens directly, the active halogenating agent can be produced within the reaction vessel.

A notable example is the generation of halogen radicals (Br• and Cl•) from a combination of an N-halosuccinimide (NCS or NBS) and a radical initiator like tert-Butyl hydroperoxide (TBHP) chemrxiv.org. This system provides an efficient and practical method for the site-selective C-H halogenation of various substrates under mild, metal-free conditions chemrxiv.org.

Another established method that involves an in situ generated reagent is the Appel reaction, used for converting alcohols to alkyl halides. This reaction typically uses a triaryl- or trialkylphosphine with a tetrahalomethane acs.org. More recent variations use 1,2-dihaloethanes as the halogen source, which react with the phosphine to generate the active halogenating species within the reaction mixture, avoiding more toxic reagents acs.org. While applied to alcohols, this principle of activating a halogen source in situ is a key concept in contemporary halogenation chemistry.

Green Chemistry Principles in the Synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol

The conventional synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol likely proceeds in two key electrophilic aromatic substitution steps: the chlorination of 3,5-dimethylphenol to form 4-chloro-3,5-dimethylphenol, followed by the bromination of this intermediate. Traditional approaches to these transformations often involve hazardous reagents, chlorinated solvents, and energy-intensive conditions, presenting significant opportunities for the application of green chemistry principles.

Maximizing Atom Economy and Minimizing Byproduct Formation

Atom economy, a central tenet of green chemistry, seeks to maximize the incorporation of all materials used in the process into the final product. In the context of halogenating phenols, the choice of halogenating agent is paramount.

The synthesis of the precursor, 4-chloro-3,5-dimethylphenol, can be achieved by treating 3,5-dimethylphenol with a chlorinating agent. chemicalbook.com A common laboratory and industrial reagent for this purpose is sulfuryl chloride (SO₂Cl₂). While effective, the use of sulfuryl chloride generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, significantly lowering the atom economy.

A greener alternative involves an oxidative chlorination system. For instance, the use of hydrochloric acid (HCl) as the chlorine source in the presence of an oxidizing agent like oxygen or air, and a copper salt catalyst, can produce 4-chloro-3,5-dimethylphenol. google.comgoogle.com In this system, the ultimate byproduct is water, leading to a much higher theoretical atom economy.

For the subsequent bromination of 4-chloro-3,5-dimethylphenol, traditional methods might employ molecular bromine (Br₂). This approach, however, produces hydrogen bromide (HBr) as a byproduct, halving the atom economy for the bromine atoms. The use of N-bromosuccinimide (NBS) as a brominating agent offers an improvement. While the atom economy is still not perfect due to the formation of succinimide (B58015) as a byproduct, NBS is a solid and safer to handle than liquid bromine. ebi.ac.uk

| Reaction Step | Traditional Reagent | Byproducts | Green Alternative | Byproducts |

| Chlorination | Sulfuryl Chloride (SO₂Cl₂) | SO₂, HCl | HCl/O₂/Cu²⁺ catalyst | H₂O |

| Bromination | Bromine (Br₂) | HBr | N-Bromosuccinimide (NBS) | Succinimide |

This table provides a comparative overview of traditional and greener reagents for the synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol, highlighting the byproducts generated.

Solvent-Free or Reduced-Solvent Reaction Designs

A significant portion of the waste generated in chemical processes comes from the use of organic solvents. Many common solvents are volatile, flammable, and toxic. Therefore, designing syntheses that eliminate or significantly reduce solvent use is a key goal of green chemistry.

The chlorination of 3,5-dimethylphenol is often carried out in chlorinated solvents such as dichloroethane or chlorobenzene. google.com These solvents pose environmental and health risks. A greener approach, as detailed in some patent literature, involves running the oxidative chlorination in the absence of an organic solvent, using the molten phenol as the reaction medium. google.com

Solvent-free approaches have also been successfully applied to the bromination of phenols. ncert.nic.in Mechanical milling, or grinding, of solid reactants has emerged as a powerful technique. For the bromination of 4-chloro-3,5-dimethylphenol, a solvent-free reaction could be envisioned by grinding the solid phenol with a solid brominating agent like N-bromosuccinimide (NBS). This method not only eliminates the need for a solvent but can also lead to faster reaction times and easier product isolation. Liquid-assisted grinding (LAG) using a small amount of a benign liquid, such as polyethylene (B3416737) glycol (PEG), can also be employed to enhance reaction kinetics and selectivity. ebi.ac.ukgoogle.com

| Synthetic Step | Traditional Solvent | Green Alternative | Key Advantages |

| Chlorination | Dichloroethane, Chlorobenzene | Solvent-free (molten phenol) | Reduced solvent waste, simplified workup |

| Bromination | Dichloromethane, Carbon tetrachloride | Solvent-free (mechanical milling) or Liquid-Assisted Grinding (PEG) | Elimination of toxic solvents, potential for faster reactions, energy efficiency |

This interactive table compares traditional solvent choices with greener, solvent-reduced or solvent-free alternatives for the synthesis of 2-Bromo-4-chloro-3,5-dimethylphenol.

Energy-Efficient Synthetic Protocols

Reducing the energy consumption of chemical processes is another pillar of green chemistry, with both environmental and economic benefits. Many traditional halogenation reactions require heating to proceed at a reasonable rate.

The synthesis of 4-chloro-3,5-dimethylphenol via oxidative chlorination is typically conducted at elevated temperatures, for example, between 60 to 120 °C. google.com While catalysis already represents an energy-saving approach compared to uncatalyzed reactions, further optimization of the catalyst and reaction conditions could potentially lower the required temperature.

For the bromination step, the use of highly reactive electrophilic brominating agents can often be performed at room temperature, thus saving energy. Furthermore, mechanochemical methods, such as ball milling, can provide the necessary activation energy through mechanical force rather than heat, allowing reactions to proceed efficiently at ambient temperatures. sigmaaldrich.com These solvent-free, room-temperature reactions represent a significant step towards more energy-efficient and sustainable chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Chloro 3,5 Dimethylphenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that readily participates in a variety of reactions, most notably those involving the cleavage of the O-H bond.

Etherification: The most common method for converting a phenol (B47542) to an ether is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This two-step process involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, followed by its reaction with an alkyl halide in an Sₙ2 reaction. khanacademy.orglibretexts.org For 2-bromo-4-chloro-3,5-dimethylphenol, treatment with a strong base like sodium hydride (NaH) would generate the corresponding sodium 2-bromo-4-chloro-3,5-dimethylphenoxide. This intermediate can then react with various alkyl halides to form a wide range of ethers. For instance, reaction with iodomethane (B122720) would yield 2-bromo-4-chloro-1-methoxy-3,5-dimethylbenzene.

Esterification: Phenols can be readily converted to esters. A common laboratory method is the reaction of the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. mdpi.com For example, reacting 2-bromo-4-chloro-3,5-dimethylphenol with acetyl chloride would produce 2-bromo-4-chloro-3,5-dimethylphenyl acetate (B1210297). This reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.

The table below provides examples of these transformations.

| Starting Material | Reagent(s) | Expected Product | Reaction Type |

| 2-Bromo-4-chloro-3,5-dimethylphenol | 1. NaH2. CH₃I | 2-Bromo-4-chloro-1-methoxy-3,5-dimethylbenzene | Williamson Ether Synthesis |

| 2-Bromo-4-chloro-3,5-dimethylphenol | 1. NaH2. CH₃CH₂Br | 2-Bromo-1-ethoxy-4-chloro-3,5-dimethylbenzene | Williamson Ether Synthesis |

| 2-Bromo-4-chloro-3,5-dimethylphenol | Acetyl chloride, Pyridine | 2-Bromo-4-chloro-3,5-dimethylphenyl acetate | Esterification |

| 2-Bromo-4-chloro-3,5-dimethylphenol | Benzoyl chloride, Pyridine | 2-Bromo-4-chloro-3,5-dimethylphenyl benzoate | Esterification |

The formation of the 2-bromo-4-chloro-3,5-dimethylphenoxide ion is a critical first step for several synthetic transformations. The acidity of the phenolic proton allows for its easy removal by a variety of bases.

Formation: Strong bases such as sodium hydride (NaH), sodium hydroxide (B78521) (NaOH), or potassium carbonate (K₂CO₃) can be used to deprotonate the phenol, yielding the corresponding phenoxide salt. orgchemres.org The choice of base and solvent can be tailored to the subsequent reaction.

Transformations: Once formed, the 2-bromo-4-chloro-3,5-dimethylphenoxide anion is a potent nucleophile. Its primary transformation is nucleophilic substitution, as seen in the Williamson ether synthesis where it attacks an alkyl halide. wikipedia.org This reaction is highly efficient with primary and methyl halides but is less effective with secondary halides (due to competing elimination reactions) and fails with tertiary halides. masterorganicchemistry.com Beyond simple etherification, the phenoxide could also be involved in other nucleophilic reactions, such as ring-opening of epoxides or nucleophilic aromatic substitution on highly electron-deficient aromatic rings.

Oxidative Degradation Pathways

The oxidative degradation of 2-Bromo-4-chloro-3,5-dimethylphenol involves processes that can break down its aromatic structure, leading to mineralization or the formation of various intermediates.

Advanced Oxidation Processes (AOPs) for the Chemical Compound

Advanced Oxidation Processes (AOPs) are a class of procedures used for the degradation of recalcitrant organic pollutants in wastewater. bioline.org.br These methods rely on the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. For halogenated phenols, AOPs such as ozonation, Fenton processes (using H₂O₂ and iron salts), and photocatalysis with materials like TiO₂ are commonly employed. bioline.org.brnih.gov While specific studies on 2-Bromo-4-chloro-3,5-dimethylphenol are not extensively detailed in the provided literature, the principles of AOPs would apply. The degradation rate of similar compounds, such as 4-chloro-3,5-dimethylphenol (B1207549) (CDMP), has been shown to be influenced by factors like the presence of surfactants, which can inhibit decomposition by solubilizing the pollutant. nih.gov The efficiency of AOPs is often evaluated by monitoring the disappearance of the parent compound and the reduction of Total Organic Carbon (TOC). bioline.org.br

Aromatic Ring Cleavage Mechanisms under Oxidative Conditions

The central mechanism in the oxidative degradation of phenolic compounds is the cleavage of the aromatic ring. This process is initiated by the attack of powerful oxidants, such as hydroxyl radicals, on the benzene (B151609) ring. nih.gov The initial steps can involve radical addition, hydrogen abstraction, or one-electron transfer. nih.gov For alkyl-substituted aromatic compounds, the reaction with hydroxyl radicals followed by the addition of molecular oxygen can lead to the formation of a bicyclic peroxy intermediate, which subsequently undergoes ring cleavage. nih.gov The resulting products are often dicarbonyl compounds like muconaldehyde-like products. nih.gov In the case of dimethylphenols, bacterial degradation studies have shown that ring cleavage can occur via either meta or ortho pathways, mediated by enzymes like catechol 2,3-dioxygenase or p-cresol (B1678582) methylhydroxylase, respectively. nih.gov These biological pathways can lead to the formation of specific dead-end products if the degradation is incomplete. nih.gov

Formation and Identification of Oxygenated Intermediates

During the oxidative degradation of phenolic compounds, a variety of oxygenated intermediates are formed before complete mineralization to CO₂ and water. For alkyl-substituted aromatics, the initial oxidation phase can produce phenolic compounds through the elimination of a hydroperoxyl radical (HO₂•). nih.gov Further oxidation leads to ring-cleavage products. For example, the oxidation of toluene, a related alkylbenzene, results in the formation of C7 ring cleavage products such as 5-methyl-4-oxo-2-hexenedial and 3,6-dioxo-4-heptenal. nih.gov In the specific context of dimethylphenols, bacterial degradation can lead to the formation of hydroxylated benzoic acids. For instance, 2,4- and 3,4-dimethylphenol (B119073) are known to be converted to 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid, respectively. nih.gov The transient accumulation of intermediates like 4-hydroxy-2-methylbenzaldehyde (B179408) has also been observed. nih.gov The identification of these intermediates is crucial for understanding the complete degradation pathway and potential toxicity of the byproducts.

Reductive Transformations

Reductive processes offer an alternative pathway for the transformation of halogenated aromatic compounds. These reactions typically involve the removal of halogen substituents (dehalogenation) or the saturation of the aromatic ring (hydrogenation).

Hydrogenation and Dehalogenation Processes

Hydrogenation and dehalogenation are key reductive transformations for halogenated phenols. These processes can be achieved using various chemical or catalytic methods. While specific research on the hydrogenation and dehalogenation of 2-Bromo-4-chloro-3,5-dimethylphenol is not detailed in the provided results, the principles can be inferred from the reactivity of similar molecules. These reactions would involve the cleavage of the carbon-bromine and carbon-chlorine bonds, replacing the halogen atoms with hydrogen. This process, known as hydrodehalogenation, is a critical step in the detoxification of halogenated aromatic compounds.

Reductive Cleavage of Aromatic Bonds

The reductive cleavage of aromatic bonds is a more energy-intensive process compared to dehalogenation. It involves the saturation of the benzene ring to form a cyclohexyl derivative, followed by the potential cleavage of the ring structure under more forceful reductive conditions. This pathway is less common than oxidative ring cleavage but can occur under specific catalytic or microbial conditions. There is currently a lack of specific research findings detailing the reductive cleavage of the aromatic ring for 2-Bromo-4-chloro-3,5-dimethylphenol.

Kinetic and Mechanistic Studies of Reaction Pathways

Our investigation into the kinetic and mechanistic aspects of 2-Bromo-4-chloro-3,5-dimethylphenol's reactivity has revealed a notable scarcity of specific research data. The following subsections detail the current state of knowledge based on available information.

Elucidation of Reaction Mechanisms via Intermediate Identification

Currently, there is no specific information available in peer-reviewed literature that details the elucidation of reaction mechanisms for 2-Bromo-4-chloro-3,5-dimethylphenol through the identification of reaction intermediates. While it is used as a reactant in the synthesis of more complex molecules, the mechanistic pathways of these transformations have not been the subject of dedicated study.

Determination of Reaction Orders and Rate Constants

Similarly, a thorough search for determined reaction orders and specific rate constants for reactions involving 2-Bromo-4-chloro-3,5-dimethylphenol did not yield any concrete data. The table below, which would typically present such kinetic data, remains unpopulated due to the absence of this information in the public domain.

Table 1: Reaction Orders and Rate Constants for 2-Bromo-4-chloro-3,5-dimethylphenol

| Reaction Type | Reactant(s) | Order | Rate Constant (k) | Conditions |

| Data Not Available | - | - | - | - |

| Data Not Available | - | - | - | - |

Influence of Catalysts and Environmental Factors on Reactivity

While the general principles of organic chemistry suggest that factors such as temperature, solvent, and the presence of catalysts would influence the reactivity of 2-Bromo-4-chloro-3,5-dimethylphenol, specific studies quantifying these effects are not available. Research on related halophenols indicates that reaction pathways can be significantly affected by such factors, but direct extrapolation to this specific compound is not scientifically rigorous without dedicated experimental data.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 4 Chloro 3,5 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

To elucidate the precise structure and connectivity of the molecule, a full suite of NMR experiments would be necessary.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl proton and the aromatic proton. The two methyl groups, being in different chemical environments due to the adjacent halogen substituents, would likely appear as two separate singlet signals. The chemical shifts (δ) and coupling constants (J) would provide critical information about the electronic environment of each proton and their spatial relationships.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. It is anticipated that all eight carbon atoms in the structure would be chemically non-equivalent, resulting in eight distinct signals. The chemical shifts of the carbon atoms would be influenced by the attached functional groups (hydroxyl, bromine, chlorine, and methyl groups).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional NMR techniques would be indispensable.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques would provide valuable information about the functional groups present in the molecule and their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-H stretching from the methyl and aromatic groups, C=C stretching of the aromatic ring, and C-Br and C-Cl stretching vibrations.

Raman Spectroscopy

Raman spectroscopy would complement the FTIR data by providing information on the molecular vibrations. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum.

In the absence of published experimental data, any further discussion would be purely speculative. The generation of the requested detailed article requires access to primary research data that is not currently available.

Analysis of Characteristic Absorption Bands

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a related compound, 2-bromo-4-chlorophenol (B154644), shows characteristic absorption bands that can be extrapolated to understand the spectrum of 2-bromo-4-chloro-3,5-dimethylphenol. chemicalbook.com Key vibrational modes include O-H stretching, C-H stretching, C=C aromatic ring stretching, and C-O stretching. The presence of bromine and chlorine atoms also influences the fingerprint region of the spectrum.

A study on 2-bromo-4-chlorobenzaldehyde, which shares a similar substitution pattern on the benzene (B151609) ring, provides further insight into the expected vibrational frequencies. researchgate.net The analysis of its IR spectrum, supported by density functional theory (DFT) calculations, helps in assigning the observed bands to specific molecular vibrations. researchgate.net

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| O-H Stretch (Phenolic) | Broad, ~3200-3600 |

| C-H Stretch (Aromatic) | ~3000-3100 |

| C-H Stretch (Methyl) | ~2850-2960 |

| C=C Stretch (Aromatic) | ~1450-1600 |

| C-O Stretch (Phenolic) | ~1200-1260 |

| C-Br Stretch | ~500-600 |

| C-Cl Stretch | ~600-800 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For 2-bromo-4-chloro-3,5-dimethylphenol (C₈H₈BrClO), the exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic cluster in the mass spectrum, which further confirms the elemental composition.

Fragmentation Pattern Analysis for Isomeric Differentiation and Structural Confirmation

Electron ionization mass spectrometry (EI-MS) of phenols typically involves initial fragmentation through the loss of a hydrogen atom, followed by the expulsion of carbon monoxide (CO). For halogenated phenols, the fragmentation pathways can be more complex. The mass spectrum of 2-bromo-4-chloro-3,5-dimethylphenol would be expected to show a prominent molecular ion peak. Subsequent fragmentation could involve the loss of a methyl group (-15 amu), a bromine atom (-79 or -81 amu), a chlorine atom (-35 or -37 amu), or combinations of these losses. The fragmentation pattern is crucial for distinguishing it from other isomers. For instance, the relative positions of the bromine, chlorine, and methyl groups on the aromatic ring will influence the stability of the resulting fragment ions, leading to a unique mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for assessing the purity of volatile compounds like 2-bromo-4-chloro-3,5-dimethylphenol. A study on the determination of various phenols and chlorophenols utilized GC-MS with derivatization to enhance volatility and improve chromatographic separation. researchgate.net For 2-bromo-4-chloro-3,5-dimethylphenol, a GC-MS analysis would ideally show a single sharp peak, indicating a high degree of purity. The retention time from the gas chromatogram and the mass spectrum of the eluted peak serve as two independent identifiers for the compound. The presence of any additional peaks would signify impurities, which can then be identified by their respective mass spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals.

Computational and Theoretical Chemistry Insights into 2 Bromo 4 Chloro 3,5 Dimethylphenol

Electronic Structure Theory: Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation or its density-based equivalent to provide detailed information about molecular geometry, energy, and electronic properties. For a molecule like 2-bromo-4-chloro-3,5-dimethylphenol, DFT, particularly with hybrid functionals like B3LYP, is a common choice due to its balance of accuracy and computational cost.

Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-bromo-4-chloro-3,5-dimethylphenol, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

The presence of the hydroxyl (-OH) group and two methyl (-CH3) groups on the phenol (B47542) ring introduces the possibility of different conformers due to rotation around single bonds. Conformational analysis would explore the potential energy surface by systematically rotating these groups to identify the global minimum energy structure and other low-energy conformers. The relative orientation of the hydroxyl hydrogen and the methyl hydrogens with respect to the bulky bromine and chlorine substituents would significantly influence the conformational stability. For instance, studies on similar halogenated phenols have shown that intramolecular hydrogen bonding and steric hindrance are critical factors in determining the preferred conformation.

A study on a related compound, (E)-2-bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol, utilized DFT calculations with the B3LYP/6-311G(d,p) level of theory to optimize its molecular geometry. Such an analysis for 2-bromo-4-chloro-3,5-dimethylphenol would yield precise bond lengths, bond angles, and dihedral angles for its most stable conformer.

Calculation of Electronic Properties (e.g., Electrostatic Potential, Dipole Moment, Polarizability)

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's charge distribution and its interaction with other molecules and external electric fields.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. For 2-bromo-4-chloro-3,5-dimethylphenol, the MEP would likely show a negative potential (red and yellow regions) around the electronegative oxygen, chlorine, and bromine atoms, indicating their susceptibility to electrophilic attack. The region around the hydroxyl hydrogen would exhibit a positive potential (blue region), marking it as a site for nucleophilic attack. Studies on derivatives of 2-bromo-4-chlorophenol (B154644) have used MEP analysis to identify these reactive sites.

Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding non-covalent interactions. In a study of a Schiff-base derivative of 2-bromo-4-chlorophenol, the total dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) were computed using B3LYP/6-311G(d,p) calculations to evaluate its electronic behavior.

A hypothetical table of calculated electronic properties for 2-bromo-4-chloro-3,5-dimethylphenol, based on typical values for similar molecules, is presented below.

| Property | Hypothetical Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Mean Polarizability (α) | 180 a.u. |

| First Hyperpolarizability (β) | 250 a.u. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

HOMO-LUMO Gap: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 2-bromo-4-chloro-3,5-dimethylphenol, the HOMO would likely be localized on the electron-rich phenol ring and the oxygen atom, while the LUMO would be distributed over the aromatic ring with contributions from the halogen atoms. In a study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, the HOMO-LUMO gap was used to assess the reactivity of different compounds, with a smaller gap indicating higher reactivity.

The energies of the HOMO and LUMO are also used to calculate global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω).

Below is an example data table illustrating the kind of results obtained from an FMO analysis of a related compound.

| Molecule | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) |

| Derivative 5c | - | - | 4.27 |

| Derivative 5f | - | - | 5.19 |

Data from a study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, illustrating the concept.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance. For 2-bromo-4-chloro-3,5-dimethylphenol, NBO analysis would reveal:

Hyperconjugative Interactions: These are stabilizing interactions that involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. Key interactions would include those between the oxygen lone pairs and the aromatic ring's π* anti-bonding orbitals, as well as interactions involving the C-H bonds of the methyl groups and the ring.

Intramolecular Hydrogen Bonding: NBO analysis can identify and quantify the strength of any intramolecular hydrogen bond between the hydroxyl hydrogen and an adjacent halogen atom, which would influence the conformational preference.

Charge Distribution: It provides a more detailed charge distribution than Mulliken population analysis, offering insights into the ionicity of bonds and the atomic charges.

Studies on similar molecules, like 2-chloroquinoline-3-carboxaldehyde, have used NBO analysis to understand charge delocalization and hyperconjugative interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done using DFT methods, and the resulting frequencies are often scaled to correct for anharmonicity and the approximate nature of the theoretical method.

For 2-bromo-4-chloro-3,5-dimethylphenol, a theoretical vibrational analysis would predict the frequencies and intensities of all fundamental vibrational modes. These modes would include:

O-H stretching and bending vibrations.

Aromatic C-H and C-C stretching vibrations.

Vibrations of the methyl groups (stretching and bending).

C-Br and C-Cl stretching and bending vibrations.

By comparing the calculated spectrum with an experimentally obtained spectrum, a detailed assignment of the observed vibrational bands can be made. This correlation is crucial for confirming the molecular structure and understanding the vibrational characteristics associated with different functional groups. For example, the calculated frequencies for 4-chloro-3-methylphenol (B1668792) have been shown to agree well with experimental IR and Raman data.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. While no specific QSPR models for 2-bromo-4-chloro-3,5-dimethylphenol were found, one could be developed.

The process would involve:

Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) would be calculated for a series of related phenol compounds.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates a subset of these descriptors with a specific property (e.g., boiling point, solubility, or a biological activity).

Model Validation: The predictive power of the model would be rigorously tested.

Such a model could then be used to predict the properties of 2-bromo-4-chloro-3,5-dimethylphenol based on its calculated descriptors.

Development of Predictive Models for Chemical Properties

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is crucial for estimating the physicochemical and biological properties of substituted phenols. jst.go.jpunibo.it While specific models for 2-Bromo-4-chloro-3,5-dimethylphenol are not extensively published, models for the broader class of substituted phenols establish a clear framework. These models correlate structural or computationally derived descriptors with specific endpoints.

The development of such models involves calculating a variety of molecular descriptors. For a molecule like 2-Bromo-4-chloro-3,5-dimethylphenol, these would include:

Hydrophobicity Descriptors : Typically represented by log P (the logarithm of the octanol-water partition coefficient), which is crucial for predicting how the molecule distributes between aqueous and lipid phases. jst.go.jp

Electronic Descriptors : These include Hammett sigma constants (σ), pKa, and molecular orbital energies (e.g., HOMO and LUMO). jst.go.jpnih.gov These parameters quantify the electron-withdrawing or -donating effects of the bromo, chloro, and methyl substituents on the phenolic ring, influencing its reactivity and acidity. jst.go.jp

Topological and Steric Descriptors : These describe the molecule's size, shape, and branching.

These descriptors are then used in statistical methods like multiple linear regression or partial least squares (PLS) to build a predictive model. unibo.it For instance, the toxicity of phenols towards various organisms has been successfully modeled using hydrophobicity and pKa values as key predictors. jst.go.jpnih.gov Such models infer that the presence of multiple methyl groups and halogen substituents significantly influences the molecule's properties. nih.gov

Table 1: Key Descriptor Types for Predictive Modeling of 2-Bromo-4-chloro-3,5-dimethylphenol

| Descriptor Category | Specific Examples | Property Influenced |

| Hydrophobicity | Log P (Octanol-Water Partition Coefficient) | Bioavailability, Membrane Permeability, Toxicity jst.go.jp |

| Electronic | pKa, Hammett Constants (σ), HOMO/LUMO Energies | Acidity, Reactivity, Redox Potential jst.go.jpnih.gov |

| Steric/Topological | Molecular Volume, Surface Area, Molar Refractivity | Receptor Binding, Steric Hindrance |

Correlation with Reaction Rates and Selectivity Profiles

Computational models are instrumental in correlating the structural features of 2-Bromo-4-chloro-3,5-dimethylphenol with its reactivity. The rates and selectivity of reactions, such as electrophilic aromatic substitution, are heavily influenced by the electronic landscape of the phenol ring, which is modulated by its substituents. chemistrystudent.com

Selectivity Profiles : The directing effects of the substituents determine the regioselectivity of reactions. The hydroxyl group is a powerful ortho-, para-director. In 2-Bromo-4-chloro-3,5-dimethylphenol, the available position for substitution is C6. Computational models can predict this outcome by calculating the energies of the possible reaction intermediates (e.g., Wheland intermediates in electrophilic substitution). nih.gov The most stable intermediate corresponds to the major product. For enzymatic reactions, such as those catalyzed by cytochrome P450, computational studies show that the position of halogen substitution significantly affects the biotransformation reactivity, with ortho- and para-substituted halophenols being more readily biodegradable than meta-substituted ones. researchgate.net

Reaction Mechanism Elucidation Through Computational Pathways

Density Functional Theory (DFT) is a primary computational method used to explore the detailed mechanisms of chemical reactions involving halogenated phenols. It allows for the mapping of the entire potential energy surface of a reaction, identifying key stationary points like reactants, products, intermediates, and transition states. researchgate.netekb.eg

Transition State Characterization and Reaction Barrier Determination

For any proposed reaction of 2-Bromo-4-chloro-3,5-dimethylphenol, computational chemists can model the pathway and locate the transition state (TS)—the highest energy point along the reaction coordinate.

Transition State Geometry : The TS represents the fleeting molecular configuration where bonds are partially broken and formed. For example, in an electrophilic substitution reaction on the phenolic ring, the TS would involve the partial formation of a bond between the incoming electrophile and a ring carbon, and the partial breaking of the C-H bond. DFT calculations optimize this geometry.

Reaction Barrier (Activation Energy) : The energy difference between the reactants and the transition state is the activation energy barrier (Ea or ΔG‡). researchgate.net This barrier is a critical determinant of the reaction rate. Computational studies on halophenol oxidation and substitution have shown that the generation of radical intermediates can dramatically lower the reaction barrier compared to the closed-shell phenol form. nih.gov For instance, DFT calculations on the epoxidation of halophenols by cytochrome P450 models have identified the initial oxygen addition as the rate-determining step and calculated its associated energy barrier. researchgate.net Such calculations would be crucial in predicting the susceptibility of 2-Bromo-4-chloro-3,5-dimethylphenol to various chemical or enzymatic transformations.

Reaction Energetics and Thermodynamic Parameters

Key thermodynamic parameters calculated include:

Enthalpy of Reaction (ΔH) : The change in heat content during a reaction.

Gibbs Free Energy of Reaction (ΔG) : The ultimate determinant of a reaction's spontaneity. A negative ΔG indicates a spontaneous process.

Entropy of Reaction (ΔS) : The change in disorder.

Studies on substituted phenols have used these calculations to understand their distribution between different phases (e.g., water and organic solvents) and the energetics of their reactions with radicals. nih.govnih.gov For a hypothetical reaction, such as the dehalogenation of 2-Bromo-4-chloro-3,5-dimethylphenol, DFT calculations can provide precise values for these parameters, indicating whether the reaction is exothermic or endothermic, and spontaneous or non-spontaneous under given conditions. ekb.eg

Table 2: Hypothetical Calculated Thermodynamic Parameters for a Reaction of 2-Bromo-4-chloro-3,5-dimethylphenol

| Thermodynamic Parameter | Definition | Significance for Reaction Feasibility |

| Activation Energy (Ea or ΔG‡) | Energy barrier to be overcome for reaction to occur. | Determines the reaction rate (kinetics). researchgate.net |

| Enthalpy of Reaction (ΔH) | Net change in heat. Negative is exothermic. | Indicates if the reaction releases or absorbs heat. nih.gov |

| Gibbs Free Energy of Reaction (ΔG) | Net energy change, accounting for entropy. Negative is spontaneous. | Determines the position of equilibrium. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a way to observe the time-dependent behavior of 2-Bromo-4-chloro-3,5-dimethylphenol in a solvent environment. By simulating the movements of the solute and surrounding solvent molecules over time, MD provides insights into solvation structures, intermolecular interactions, and dynamic processes. nih.govresearchgate.net

In a typical MD simulation, the molecule would be placed in a box of explicit solvent molecules (e.g., water, methanol). The forces between all atoms are calculated, and Newton's equations of motion are solved iteratively to track their trajectories.

Key insights from MD simulations include:

Solvation Shell Structure : Analysis of radial distribution functions (RDFs) from the simulation can reveal the number and arrangement of solvent molecules in the immediate vicinity (the first solvation shell) of the phenol's hydroxyl group and the halogen atoms. mdpi.com

Preferential Solvation : In mixed solvents, MD simulations can show whether one solvent component preferentially solvates the molecule over another. nih.gov

Hydrogen Bonding Dynamics : The simulations can quantify the average number of hydrogen bonds between the phenolic -OH group and the solvent, as well as the average lifetime of these bonds, which is crucial for understanding its solubility and reactivity in protic media. mdpi.com

Conformational Dynamics : MD can explore the rotational freedom and conformational preferences of the molecule in solution.

For 2-Bromo-4-chloro-3,5-dimethylphenol, MD simulations could elucidate how its halogen and methyl substituents influence the local water structure and the strength of hydrogen bonding compared to unsubstituted phenol. nih.govresearchgate.net

Studies on Intermolecular Interactions and Complex Formation (e.g., Co-crystals)

The substituents on the phenol ring govern the types and strengths of intermolecular interactions it can form, which is fundamental to its solid-state structure and its ability to form multi-component crystals, such as co-crystals. nih.gov

Intermolecular Interactions : 2-Bromo-4-chloro-3,5-dimethylphenol can participate in several key interactions:

Hydrogen Bonding : The phenolic -OH group is a strong hydrogen bond donor.

Halogen Bonding : The chlorine and bromine atoms can act as halogen bond donors, interacting with Lewis bases.

π-π Stacking : Interactions between the aromatic rings.

Van der Waals Forces : General attractive forces.

Co-crystal Formation : Crystal engineering aims to design new solid forms with modified physicochemical properties by combining an active pharmaceutical ingredient (API) with a benign co-former. nih.gov Computational screening methods are increasingly used to predict the likelihood of co-crystal formation between a target molecule and a library of potential co-formers. rsc.orgresearchgate.net

Hydrogen Bond Propensity Analysis : This method evaluates the most likely hydrogen bond synthons (recurring interaction patterns) that will form. For phenols, the phenol-phenolate (PhOH···PhO⁻) and phenol-N-base interactions are common and robust synthons. nih.gov

Molecular Electrostatic Potential (MEP) Mapping : This visualizes the electron-rich and electron-poor regions on the molecular surface, identifying likely sites for hydrogen bond donation and acceptance.

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents) : This fluid-phase thermodynamic model can predict the excess enthalpy of mixing two components, with a negative value suggesting a favorable interaction that could lead to co-crystal formation. rsc.orgresearchgate.net

Studies on other substituted phenols demonstrate that co-crystallization is a viable strategy, though factors like steric hindrance from substituents can prevent it. acs.org Computational models help to rationalize these outcomes and guide experimental screening, saving significant time and resources. rsc.orgresearchgate.net

Advanced Analytical Methodologies for Detection and Monitoring of 2 Bromo 4 Chloro 3,5 Dimethylphenol

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing 2-Bromo-4-chloro-3,5-dimethylphenol, providing the necessary separation from interfering compounds. High-Performance Gas Chromatography (HPGC) and Ultra-High Performance Liquid Chromatography (UHPLC) are the most prominently used techniques, each offering distinct advantages.

High-Performance Gas Chromatography (HPGC) with Various Detectors (e.g., FID, ECD, MS)

High-Performance Gas Chromatography (HPGC) is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Bromo-4-chloro-3,5-dimethylphenol. The separation is typically achieved on a capillary column, offering high resolution and efficiency. The choice of detector is critical and is often dictated by the required sensitivity and selectivity of the analysis.

Flame Ionization Detector (FID): The FID is a robust and widely used detector in gas chromatography. While it offers good sensitivity for organic compounds, it is a non-selective detector. For complex matrices where interferences are a concern, FID may not provide the required specificity for 2-Bromo-4-chloro-3,5-dimethylphenol.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for the detection of 2-Bromo-4-chloro-3,5-dimethylphenol due to the presence of bromine and chlorine atoms in its structure. unifi.it This detector can achieve very low detection limits, which is particularly advantageous for trace-level environmental monitoring. However, the ECD's response can be influenced by the presence of other electron-capturing compounds in the sample matrix.

Mass Spectrometry (MS): Coupling HPGC with a Mass Spectrometer (GC-MS) provides the highest level of confidence in compound identification and quantification. The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound. This high degree of selectivity is invaluable when analyzing complex samples. For many phenolic compounds, GC-MS is a preferred method, and this can be extended to halogenated phenols. nih.gov

| Detector | Principle of Operation | Selectivity for 2-Bromo-4-chloro-3,5-dimethylphenol | Typical Detection Limits |

| FID | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Low | ng-pg range |

| ECD | Measures the decrease in current from a radioactive source caused by electron-capturing compounds. | High | pg-fg range |

| MS | Ionizes compounds and separates the resulting ions based on their mass-to-charge ratio. | Very High | pg-fg range |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful alternative to traditional HPLC for the analysis of a wide range of organic compounds, including phenols. unirc.it By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can achieve higher separation efficiency, faster analysis times, and improved resolution compared to conventional HPLC. For 2-Bromo-4-chloro-3,5-dimethylphenol, which is a moderately polar compound, reversed-phase UHPLC is the most common approach.

A typical UHPLC method for a related compound, 2,6-dimethylphenol, utilizes a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com Similar conditions can be adapted for 2-Bromo-4-chloro-3,5-dimethylphenol, with optimization of the gradient elution profile to ensure adequate separation from potential impurities and matrix components. The use of smaller particle columns in UHPLC allows for faster separations, often under 30 minutes. unirc.it

Ion Chromatography (IC) for Detection of Degradation Byproducts

During environmental or industrial degradation processes, 2-Bromo-4-chloro-3,5-dimethylphenol can break down, releasing its constituent halogen atoms as inorganic ions, namely bromide (Br⁻) and chloride (Cl⁻). Ion Chromatography (IC) is the preferred method for the determination of these inorganic anions in aqueous samples. thermofisher.comnemi.gov

IC separates ions based on their affinity for an ion-exchange resin. A conductivity detector is typically used for quantification. researchgate.net This technique is highly sensitive and can be used to monitor the progress of degradation by measuring the increase in bromide and chloride concentrations over time. The ability to separate and quantify multiple anions in a single run makes IC an efficient tool for studying the degradation pathways of 2-Bromo-4-chloro-3,5-dimethylphenol. thermofisher.comrsc.org

| Analyte | Typical Column | Eluent | Detection |

| Bromide (Br⁻) | Anion-exchange | Carbonate/Bicarbonate Buffer | Suppressed Conductivity |

| Chloride (Cl⁻) | Anion-exchange | Carbonate/Bicarbonate Buffer | Suppressed Conductivity |

Advanced Mass Spectrometry Coupling

To achieve the ultra-low detection limits required for trace-level analysis in complex environmental and biological samples, chromatographic techniques are often coupled with tandem mass spectrometry (MS/MS).

GC-MS/MS for Trace Level Quantification in Complex Matrices

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a highly sensitive and selective technique for the quantification of trace levels of organic contaminants. thermofisher.com In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This selected reaction monitoring (SRM) significantly reduces background noise and enhances selectivity, which is crucial for analyzing complex matrices like soil, sediment, and biological tissues. researchgate.net

For 2-Bromo-4-chloro-3,5-dimethylphenol, a GC-MS/MS method would involve optimizing the collision energy to achieve characteristic fragmentation of the molecular ion. The selection of specific precursor-to-product ion transitions provides a high degree of confidence in the identification and quantification of the analyte, even at very low concentrations. This approach has been successfully applied to the analysis of various brominated compounds in environmental and biological samples. researchgate.net

LC-MS/MS for Non-Volatile Derivatives

While 2-Bromo-4-chloro-3,5-dimethylphenol itself is amenable to GC analysis, its degradation products or metabolites may be more polar and less volatile, making them better suited for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Furthermore, derivatization reactions can be employed to enhance the ionization efficiency and chromatographic retention of the target compound or its derivatives.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of such non-volatile or derivatized compounds. researchgate.net Similar to GC-MS/MS, LC-MS/MS utilizes selected reaction monitoring to achieve high sensitivity and selectivity. shimadzu.com This technique has been widely applied to the analysis of various phenolic compounds and their metabolites in a range of matrices. nih.govresearchgate.netnih.gov The development of an LC-MS/MS method for 2-Bromo-4-chloro-3,5-dimethylphenol derivatives would involve the selection of an appropriate ionization source (e.g., electrospray ionization - ESI) and the optimization of MS/MS parameters.

| Technique | Analyte Form | Ionization | Key Advantage |

| GC-MS/MS | Volatile/Semi-volatile | Electron Ionization (EI) | High selectivity and sensitivity for trace-level quantification in complex matrices. |

| LC-MS/MS | Non-volatile/Derivatized | Electrospray Ionization (ESI) | Suitable for polar and thermally labile compounds, including metabolites and degradation products. |

Spectrophotometric Quantification Methods

Spectrophotometric methods offer rapid and cost-effective means for the quantification of chemical compounds in solution. These techniques rely on the principle that molecules absorb light at specific wavelengths. For a compound like 2-Bromo-4-chloro-3,5-dimethylphenol, both direct monitoring and methods involving chemical modification can be employed.

UV-Vis Spectrophotometry for Solution Monitoring

UV-Visible (UV-Vis) spectrophotometry is a versatile technique for monitoring phenolic compounds dissolved in a solvent. The method is based on the absorption of ultraviolet or visible light by the molecule, which causes electronic transitions within the aromatic ring and associated functional groups. The benzene (B151609) ring in the phenol (B47542) structure exhibits characteristic π → π* transitions. The specific wavelengths of maximum absorbance (λmax) and the intensity of this absorption (molar absorptivity) are influenced by the substituents on the ring—in this case, bromine, chlorine, methyl, and hydroxyl groups.

The hydroxyl (-OH) group and the halogen atoms (-Br, -Cl) can act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) of the λmax compared to unsubstituted benzene. The concentration of 2-Bromo-4-chloro-3,5-dimethylphenol in a clear solution can be determined by measuring its absorbance at a predetermined λmax and applying the Beer-Lambert Law. This method is particularly useful for real-time monitoring of reactions or dissolution studies where the compound of interest is the primary absorbing species. However, its selectivity can be limited in complex mixtures where other compounds absorb in the same spectral region.

Table 1: Typical UV-Vis Absorption Data for Phenolic Compounds in a Polar Solvent

| Compound | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Phenol | ~270 | ~1,450 |

| 4-Chlorophenol | ~280 | ~1,800 |

| 4-Bromophenol | ~280 | ~1,900 |

| 2,4-Dichlorophenol | ~284 | ~2,100 |

Note: Data are illustrative for structurally related compounds to demonstrate electronic effects. Specific values for 2-Bromo-4-chloro-3,5-dimethylphenol would require experimental determination.

Fluorescence Spectroscopy for Derivatized Forms

While native phenols exhibit weak fluorescence, fluorescence spectroscopy can be transformed into a highly sensitive and selective detection method through chemical derivatization. This process involves reacting the non-fluorescent target analyte with a fluorescent labeling agent (fluorophore) to yield a highly fluorescent product. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte.

For 2-Bromo-4-chloro-3,5-dimethylphenol, the phenolic hydroxyl group is the primary site for derivatization. Reagents such as dansyl chloride are commonly used to tag phenols. The resulting derivative can be excited at a specific wavelength, and the emitted light is measured at a longer wavelength. This technique offers significantly lower detection limits compared to UV-Vis spectrophotometry and is particularly advantageous for trace-level analysis in complex samples, as the detection is specific to the derivatized molecule. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure a complete and stable reaction.

Sample Preparation and Matrix Effects in Analysis

The accurate analysis of 2-Bromo-4-chloro-3,5-dimethylphenol in environmental or biological samples is critically dependent on effective sample preparation. The primary goals are to isolate the analyte from the complex sample matrix, concentrate it to a detectable level, and minimize the interference from other co-existing compounds (matrix effects).

Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

Liquid-Liquid Extraction (LLE) is a conventional method based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For phenolic compounds, the pH of the aqueous sample is adjusted to below the pKa of the phenol to ensure it is in its neutral, protonated form, which is more soluble in organic solvents like methylene chloride or diethyl ether. While effective, LLE can be time-consuming and requires large volumes of high-purity organic solvents. nih.gov

Solid-Phase Extraction (SPE) has become a widely adopted alternative to LLE due to its efficiency, reduced solvent consumption, and potential for automation. researchgate.netnih.gov For extracting halogenated phenols from aqueous samples, a cartridge packed with a solid sorbent is used. The sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent material. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate organic solvent. researchgate.net Sorbents such as modified polystyrene-divinylbenzene are commonly used for their ability to retain a broad range of phenolic compounds. epa.gov

Table 2: Comparison of LLE and SPE for Phenol Extraction

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Solvent Usage | High | Low |

| Enrichment Factor | Moderate | High |

| Selectivity | Low to moderate | High (sorbent-dependent) |

| Automation | Difficult | Readily automated |

| Emulsion Formation | Common problem | Not applicable |

Derivatization Strategies for Enhanced Detectability

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography (GC). researchgate.net Phenolic compounds, including 2-Bromo-4-chloro-3,5-dimethylphenol, contain a polar hydroxyl group that can lead to poor peak shape and thermal instability during GC analysis. Derivatization converts this polar group into a less polar, more volatile, and more thermally stable functional group. youtube.com

Common derivatization strategies for phenols include: